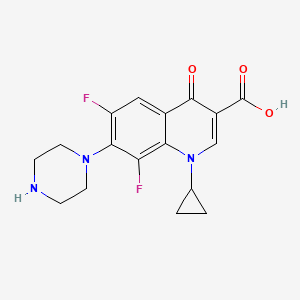

8-Fluorociprofloxacin

Description

Overview of Fluoroquinolone Class and Antimicrobial Significance

Fluoroquinolones are a major class of synthetic broad-spectrum antimicrobial agents that are highly effective against a wide variety of both Gram-positive and Gram-negative bacteria. aujmsr.comwikipedia.org Their bactericidal action stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. aujmsr.commdpi.com This mechanism of action prevents the proper functioning and division of bacterial cells, ultimately leading to cell death. aujmsr.comnih.gov

The significance of fluoroquinolones in clinical practice is underscored by their high bioavailability, allowing for effective oral administration, and excellent penetration into various tissues and fluids. scispace.comaafp.org These properties make them valuable in treating a wide range of infections, including those of the urinary tract, respiratory system, gastrointestinal tract, skin, and soft tissues. aujmsr.comscispace.com The development of resistance to older classes of antibiotics, such as penicillins and cephalosporins, has further elevated the importance of fluoroquinolones as alternative therapeutic options. scispace.comnih.gov

Historical Development and Evolution of Fluoroquinolones

The history of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. mdpi.cominfectweb.com Nalidixic acid, the first-generation quinolone, had a narrow spectrum of activity, primarily against Gram-negative bacteria, and was mainly used for treating urinary tract infections. infectweb.comresearchgate.net

A pivotal moment in the evolution of this class of antibiotics occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the development of the fluoroquinolones. rjptonline.orgwikipedia.org Norfloxacin (B1679917) was the first of these second-generation compounds, exhibiting significantly enhanced antibacterial potency and a broader spectrum of activity. rjptonline.orgnih.gov This was followed by the development of other highly successful fluoroquinolones like ciprofloxacin (B1669076), which demonstrated even greater activity against Gram-negative bacteria and good to moderate activity against some Gram-positive species. nih.gov

Subsequent generations of fluoroquinolones have been developed through further structural modifications, aiming to improve pharmacokinetic properties, expand the spectrum to include more Gram-positive and anaerobic bacteria, and overcome emerging resistance. infectweb.comnih.gov This has led to the introduction of drugs like levofloxacin (B1675101), moxifloxacin, and gatifloxacin. researchgate.netnih.gov

Rationale for Fluorine Substitution in Quinolone Chemistry

The introduction of a fluorine atom, particularly at the C-6 position of the quinolone core, has been a cornerstone of modern fluoroquinolone development. This substitution has several profound effects that enhance the antimicrobial properties of the molecule.

Firstly, the fluorine atom significantly increases the molecule's lipophilicity, which is believed to enhance its penetration through the bacterial cell wall. tandfonline.com This improved cellular uptake contributes to the increased potency of fluoroquinolones compared to their non-fluorinated predecessors. tandfonline.com

Secondly, the strong electron-withdrawing nature of fluorine alters the electronic distribution within the quinolone ring system. tandfonline.com This modification appears to enhance the binding affinity of the drug to its target enzymes, DNA gyrase and topoisomerase IV. tandfonline.com For instance, research has shown that fluoroquinolone derivatives with fluorine substituents are more potent inhibitors of DNA gyrase. tandfonline.com The substitution at the C-6 position has also been credited with substantially broadening the spectrum of activity of these antibiotics. tandfonline.com Further modifications, such as the introduction of a fluorine atom at the C-8 position, as seen in 8-Fluorociprofloxacin, represent continued efforts to refine the activity and properties of these important antimicrobials. wikipedia.orgmdpi.com

Research Significance of this compound as a Model Compound

This compound, a derivative of the widely used ciprofloxacin, is distinguished by an additional fluorine atom at the C-8 position of the quinolone ring. koreascience.kr This specific structural modification makes it a compound of significant interest in medicinal chemistry and pharmacological research.

As a model compound, this compound allows researchers to investigate the structure-activity relationships of fluoroquinolones with greater precision. By comparing its properties and biological activity to those of ciprofloxacin and other analogues, scientists can elucidate the specific contributions of the C-8 fluorine substitution. This includes studying its impact on antibacterial spectrum, potency against various bacterial strains, and pharmacokinetic profile. inforang.com

Furthermore, studying compounds like this compound provides valuable insights into the mechanisms of fluoroquinolone action and resistance. Understanding how the C-8 fluorine affects interactions with bacterial target enzymes and cellular transport mechanisms can guide the rational design of new, more effective antimicrobial agents with improved properties and a lower propensity for resistance development. koreascience.kr

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-7-10-14(13(19)15(12)21-5-3-20-4-6-21)22(9-1-2-9)8-11(16(10)23)17(24)25/h7-9,20H,1-6H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWNPNFWRABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241222 | |

| Record name | 8-Fluorociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-53-2 | |

| Record name | 8-Fluorociprofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94242-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluorociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluorociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Fluorociprofloxacin

Established Synthetic Pathways to 8-Fluorociprofloxacin

The synthesis of this compound, chemically known as 1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, typically follows a convergent strategy wherein the core quinolone scaffold is first assembled, followed by the introduction of the C-7 piperazine (B1678402) moiety.

A common and established route involves the reaction of a suitably substituted quinolone precursor with piperazine. Specifically, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid serves as a key intermediate. The nucleophilic aromatic substitution reaction at the C-7 position with piperazine displaces the fluorine atom, yielding this compound. prepchem.com This reaction is generally carried out in a suitable solvent such as acetonitrile. prepchem.com

The synthesis of the core 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid itself begins with more fundamental precursors. While specific details for this exact intermediate are proprietary and found within patent literature, analogous syntheses for similar fluoroquinolones provide a clear blueprint. For instance, the synthesis of related quinolone cores often starts from multi-halogenated benzoic acids. A plausible pathway would involve the acylation of a malonic ester derivative with a trifluorobenzoyl chloride, followed by a series of reactions including cyclization and introduction of the N-1 cyclopropyl (B3062369) group. For example, the synthesis of ciprofloxacin (B1669076) involves the reaction of 2,4,5-trifluorobenzoic acid chloride with a dimethylaminoacrylic acid ester, followed by an amine exchange with cyclopropylamine (B47189) and subsequent nucleophilic ring closure to form the difluoroquinolone ring system. vcu.edu A similar strategy, starting from a 2,4,5-trifluorobenzoyl derivative, can be envisioned for the construction of the 6,8-difluoroquinolone core of this compound.

Another established method for the synthesis of quinolones that can be adapted for this compound involves the reaction of an isatoic anhydride (B1165640) with a β-ketoester. This approach, known as the Gould-Jacobs reaction, provides a versatile means to construct the quinolone nucleus.

Exploration of Novel Synthetic Routes and Precursor Chemistry

The quest for more efficient, cost-effective, and environmentally benign synthetic methods has led to the exploration of novel synthetic routes for quinolone antibiotics. While specific literature on novel syntheses for this compound is sparse, general advancements in organic synthesis are applicable.

One such advancement is the use of microreactor technology and continuous flow chemistry. These technologies offer advantages such as improved reaction control, enhanced safety, and the potential for higher yields and purity. The multi-step synthesis of ciprofloxacin has been successfully demonstrated in a microreactor system, showcasing the potential of this technology for the synthesis of complex molecules like this compound. vcu.edu

In terms of precursor chemistry, research has focused on developing more efficient ways to synthesize the key quinolone-3-carboxylic acid core. This includes the development of novel cyclization strategies and the use of alternative starting materials. For example, palladium-catalyzed cross-coupling reactions have become powerful tools for the construction of the carbon-carbon and carbon-heteroatom bonds necessary for assembling the quinolone scaffold.

Furthermore, enzymatic and chemoenzymatic approaches are being investigated as green alternatives to traditional chemical synthesis. While not yet established for this compound, the use of enzymes could offer high selectivity and milder reaction conditions, reducing the environmental impact of the synthesis.

Design and Synthesis of this compound Analogues

The chemical structure of this compound offers several positions for modification to explore structure-activity relationships (SAR) and develop analogues with improved properties.

The C-7 substituent is a critical determinant of the antibacterial spectrum and potency of fluoroquinolones. Consequently, numerous modifications to the piperazine ring of this compound and related compounds have been investigated. The introduction of various substituents on the piperazine nitrogen atom can significantly impact the compound's interaction with bacterial DNA gyrase and topoisomerase IV, as well as its pharmacokinetic properties.

For example, the synthesis of analogues with substituted piperazines, such as 2-methylpiperazine (B152721) or 3,5-dimethylpiperazine, has been reported for similar fluoroquinolones. google.commdpi.com These modifications can alter the steric and electronic properties of the C-7 moiety, leading to changes in antibacterial activity. A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and showed varying levels of anti-tubercular and antibacterial activity. nih.gov

Moreover, the entire piperazine ring can be replaced with other cyclic amines to create novel analogues. For instance, the introduction of benzimidazol-1-yl and other heterocyclic groups at the C-7 position has been explored to generate new fluoroquinolone derivatives with altered biological activities. mdpi.com

Table 1: Examples of C-7 Modifications on Fluoroquinolone Scaffolds and their Reported Effects

| C-7 Substituent | Effect on Activity | Reference |

|---|---|---|

| N-ethyl piperazine | Renders the action of an N-1 cyclopropyl, C-8 methoxy (B1213986) compound insensitive to chloramphenicol (B1208) in E. coli. | nih.gov |

| Diazabicyclo ring (as in moxifloxacin) | Active against mycobacteria. | nih.gov |

| 2-Methylpiperazine | Synthesis of analogues with modified piperazines has been reported for similar fluoroquinolones. | google.com |

| 3,5-Dimethylpiperazine | Synthesis of analogues with modified piperazines has been reported for similar fluoroquinolones. | mdpi.com |

The N-1 substituent plays a crucial role in the interaction of fluoroquinolones with the bacterial DNA-enzyme complex. The cyclopropyl group at the N-1 position of this compound is generally considered optimal for potent antibacterial activity. oup.com However, to further probe the SAR, various other substituents have been introduced at this position in related fluoroquinolones.

Studies have shown that replacing the cyclopropyl group with other alkyl or aryl moieties can have a significant impact on activity. For instance, the antimycobacterial activity imparted by the N-1 substituent was found to be in the order of tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.org The synthesis of N-1 modified fluoroquinolones has been achieved by reacting the corresponding amine with the quinolone precursor. nih.gov The introduction of a trifluoromethyl group at the N-1 position has also been explored as a novel modification. scispace.com

Table 2: Impact of N-1 Substituent Modification on Fluoroquinolone Activity

| N-1 Substituent | Relative Activity (Mycobacteria) | Reference |

|---|---|---|

| tert-Butyl | ≥ Cyclopropyl | acs.org |

| Cyclopropyl | - | acs.org |

| 2,4-Difluorophenyl | > Ethyl | acs.org |

| Ethyl | ≈ Cyclobutyl | acs.org |

| Cyclobutyl | ≈ Ethyl | acs.org |

| Isopropyl | < Ethyl | acs.org |

The C-3 carboxylic acid group is essential for the antibacterial activity of fluoroquinolones as it is involved in binding to the DNA gyrase-DNA complex. However, modifications at this position have been explored to create prodrugs with improved pharmacokinetic properties or to develop hybrid molecules with dual modes of action.

Esterification of the carboxylic acid is a common strategy to create more lipophilic prodrugs that can be hydrolyzed in vivo to release the active drug. The synthesis of these esters can be achieved through standard esterification procedures. researchgate.net

Furthermore, the carboxylic acid can be converted into other functional groups, such as amides or heterocycles. For example, the C-3 carboxylic acid of fluoroquinolones has been used as a handle to synthesize hybrids with other biologically active moieties, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govmdpi.com These modifications can lead to compounds with altered or enhanced biological activities, including potential anticancer properties. nih.gov

Modifications at other positions of the quinolone core, particularly at C-8, have also been investigated to enhance the activity and pharmacological profile of fluoroquinolones. The introduction of a fluorine atom at C-8, as in this compound, is known to increase activity against certain bacteria. ekb.eg

A more recent strategy involves the fusion of the N-1 and C-8 positions to create a rigid, tricyclic or tetracyclic ring system. nih.gov This modification has been explored in compounds like levofloxacin (B1675101). Such rigidification can alter the binding mode of the quinolone to its target and affect its activity spectrum.

Alterations at the C-3 Carboxylic Acid Functionality

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. In the context of this compound and other fluoroquinolones, green chemistry principles are being applied to reduce the environmental impact of their production. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Research in this area explores the use of alternative energy sources, greener solvents and catalysts, and innovative reaction technologies like flow chemistry. nih.govmdpi.com

While specific research on green chemistry applications exclusively for this compound is limited, the methodologies developed for the closely related and widely used ciprofloxacin provide a strong blueprint for greener synthetic routes. These strategies are directly applicable to the synthesis of this compound due to their structural similarity.

One of the key areas of green synthesis is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijnrd.orgnumberanalytics.com

Microwave-assisted organic synthesis, for instance, can accelerate reaction rates by directly and efficiently heating the reaction mixture. ijnrd.orgcatalysis.blog This technique has been shown to be effective in various organic reactions, including the synthesis of heterocyclic compounds, which forms the core of the fluoroquinolone structure. chim.it For example, the synthesis of certain organic compounds using microwave irradiation can be completed in minutes with yields of up to 93%, a significant improvement over conventional methods that can take several hours. chim.it

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. mdpi.comnih.gov This method has been successfully applied to various chemical transformations and has been shown to reduce reaction times from days to hours while also decreasing the amount of toxic solvents required. mdpi.com

The table below summarizes findings from studies on green synthesis methods for fluoroquinolone analogs, which are indicative of the potential for greener synthesis of this compound.

| Green Chemistry Approach | Compound | Reaction Conditions | Reaction Time | Yield | Reference |

| Flow Chemistry | Ciprofloxacin | 1.0 equiv. of starting material (0.15 M in DMSO), 2.0 equiv. of DBU, 3.0 equiv. of piperazine (0.8 M in DMSO), 4.0 equiv. of NaOH (2 M in H₂O), 150 °C | 9 minutes (total residence time) | 60% (overall yield) | mit.edu |

| Microwave-Assisted | N-Aryl-1H-pyrrole-2,5-dione | Furan-2,5-dione and m-phenylenediamine (B132917) in ethanol | Not specified | 83% | chim.it |

| Ultrasound-Assisted | Azatetracycle derivatives | Bromoderivatives and sodium azide (B81097) in CHCl₃/H₂O with TBAB | 2 hours | 10-15% improvement over conventional | mdpi.com |

Another significant green chemistry strategy is the development and use of more environmentally friendly catalysts. The ideal green catalyst is highly efficient, selective, recyclable, and non-toxic. nih.gov Research has focused on replacing hazardous and corrosive catalysts with greener alternatives like zeolites, clays, and single-atom catalysts. nih.govrsc.org For instance, scientists have explored using less toxic and more abundant metals like iron and nickel as catalysts for key chemical reactions, which could significantly reduce the environmental footprint compared to precious metal catalysts like palladium and rhodium. acs.org

Solvent selection is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer solvents such as water, supercritical fluids like CO₂, or even solvent-free reaction conditions. nih.govmdpi.com Solvent-free synthesis, where the reaction occurs between neat reactants, can eliminate the need for solvents altogether, thereby reducing waste and simplifying product purification.

Molecular Mechanism of Action of 8 Fluorociprofloxacin in Bacterial Systems

Primary Bacterial Target Enzymes: DNA Gyrase and Topoisomerase IV

The primary intracellular targets for 8-Fluorociprofloxacin, like other fluoroquinolones, are DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for maintaining the proper topology of bacterial DNA, a prerequisite for replication, transcription, and repair. mdpi.commdpi.com

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving the torsional stress that accumulates ahead of the replication fork during DNA unwinding. youtube.comnih.gov DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). mdpi.com

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. youtube.comresearchgate.net This action ensures that the replicated chromosomes are properly segregated into the daughter cells. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits (C₂E₂). mdpi.com

The relative importance of DNA gyrase and topoisomerase IV as the primary target can vary between different bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while in numerous Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme. youtube.comresearchgate.net

The inhibitory action of this compound is achieved through specific interactions with the subunits of DNA gyrase and topoisomerase IV. The GyrA and ParC subunits are homologous and contain the catalytic active site responsible for DNA cleavage and re-ligation. nih.govnih.gov The GyrB and ParE subunits are also homologous and possess the ATPase activity that provides the energy for the enzymatic reactions. nih.govmdpi.com

Fluoroquinolones bind to a specific region on the GyrA and ParC subunits known as the quinolone resistance-determining region (QRDR). mdpi.comscispace.com Mutations within this region can alter the binding affinity of the drug, leading to resistance. nih.govscispace.com For instance, common mutations in E. coli GyrA occur at positions like Ser83 and Asp87, which are critical for fluoroquinolone binding. mdpi.com Similarly, mutations in the corresponding regions of ParC, such as at Ser-79 in Streptococcus pneumoniae, can confer resistance. nih.gov While GyrA and ParC are the primary sites of interaction, some studies suggest that fluoroquinolones may also have secondary interactions with the GyrB and ParE subunits. nih.gov

The bactericidal activity of this compound is not due to simple enzyme inhibition but rather the formation of a stable ternary complex consisting of the drug, the enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.govnih.gov

The sequence of events is as follows:

The topoisomerase enzyme binds to the DNA and creates a transient double-strand break to allow for strand passage. nih.gov

this compound then intercalates into the cleaved DNA and binds to the enzyme at the protein-DNA interface. nih.gov This interaction prevents the re-ligation of the broken DNA strands.

The resulting drug-enzyme-DNA complex effectively stalls the replication fork and transcription machinery, acting as a physical barrier. nih.gov This stable, yet reversible, complex is often referred to as a "cleaved complex". nih.gov The formation of this ternary complex is a critical step in the drug's mechanism of action and is a key parameter in the development of effective degrader compounds. promega.dedynamic-biosensors.com

Subunit-Specific Interactions (GyrA, GyrB, ParC, ParE)

Inhibition of Bacterial DNA Replication and Transcription

The formation of the ternary complex has profound consequences for the bacterium, leading to the rapid inhibition of both DNA replication and transcription. youtube.comnih.gov

Inhibition of DNA Replication: The stalled ternary complexes act as formidable roadblocks for the DNA replication machinery, specifically the replisome. nih.govnih.gov When a replication fork encounters this complex, it collapses, leading to the formation of double-strand DNA breaks. nih.gov This cessation of DNA synthesis is a primary contributor to the bactericidal effect of fluoroquinolones. wikipedia.org

Inhibition of Transcription: While the primary effect is on replication, the topological stress induced by the inhibition of DNA gyrase can also impede transcription. mdpi.com The transcription machinery requires a relaxed DNA template, and the inability of gyrase to introduce negative supercoils can hinder the progression of RNA polymerase. nih.govembopress.org

Molecular Basis of Bactericidal Activity and Cellular Lesions

The bactericidal nature of this compound stems from the conversion of the reversible ternary complex into irreversible DNA damage. The collision of replication forks with the stabilized cleaved complexes leads to the generation of lethal double-strand DNA breaks. nih.gov These breaks trigger the cell's SOS response, a DNA repair system. However, if the damage is too extensive, the repair mechanisms are overwhelmed, leading to programmed cell death or lysis.

The cellular lesions observed in bacteria treated with fluoroquinolones include filamentation (inhibition of cell division), induction of the SOS response, and ultimately, cell death. The accumulation of double-strand breaks is considered the primary lethal event.

Comparative Analysis of Target Selectivity with Other Fluoroquinolones

Fluoroquinolones exhibit varying degrees of selectivity for DNA gyrase and topoisomerase IV, which can influence their spectrum of activity and the likelihood of resistance development.

| Fluoroquinolone | Primary Target (Gram-negative) | Primary Target (Gram-positive) | Key Characteristics |

| Ciprofloxacin (B1669076) | DNA Gyrase | Topoisomerase IV | Often more potent against Gram-negative bacteria. nih.gov |

| Levofloxacin (B1675101) | DNA Gyrase | Topoisomerase IV | Broad-spectrum activity. |

| Moxifloxacin | Dual target (balanced) | Dual target (balanced) | Enhanced activity against Gram-positive and atypical bacteria. nih.gov |

| This compound | DNA Gyrase | Topoisomerase IV | Potent activity, with specific data on target preference requiring further investigation. |

This table is for illustrative purposes and the relative potencies can vary between specific bacterial strains.

Drugs that exhibit a more balanced, dual-targeting profile against both DNA gyrase and topoisomerase IV may be less prone to the development of resistance. nih.gov This is because a mutation in one target enzyme may be compensated for by the drug's continued activity against the other. The specific target preference of this compound in different bacterial species would determine its positioning within this spectrum of activity. Research on hybrid inhibitors that target both the catalytic (GyrA/ParC) and ATPase (GyrB/ParE) sites represents a novel approach to combat resistance. mdpi.com

Preclinical Antimicrobial Activity Profile of 8 Fluorociprofloxacin

In Vitro Antimicrobial Spectrum and Potency

Detailed and specific data on the in vitro activity of 8-fluorociprofloxacin against a wide range of bacterial species are not extensively available in publicly accessible scientific literature. General statements suggest its activity is comparable to ciprofloxacin (B1669076) against Gram-positive bacteria. nih.gov

Activity against Gram-Positive Bacterial Species

Specific minimum inhibitory concentration (MIC) values for this compound against key Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae are not readily found in the reviewed literature. While some newer fluoroquinolones show enhanced potency against these organisms, specific data for this compound is lacking. nih.govnih.gov

Activity against Gram-Negative Bacterial Species

Similarly, comprehensive data on the in vitro efficacy of this compound against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is not widely published. Studies on ciprofloxacin indicate its activity against these pathogens, but direct comparative data for its 8-fluoro derivative is sparse. nih.govnih.gov

Activity against Atypical Pathogens

There is a notable absence of specific data regarding the in vitro activity of this compound against atypical respiratory pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. medscape.comsandiegocounty.govnih.gov Fluoroquinolones as a class are known to be active against these organisms, but specific efficacy data for this compound is not available. dovepress.com

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. creative-diagnostics.comprotocols.io Although these are fundamental parameters in assessing antimicrobial potency, specific MIC and MBC data tables for this compound against a comprehensive panel of bacterial isolates could not be compiled from the available search results.

In Vitro Time-Kill Kinetics and Post-Antibiotic Effects

Time-kill kinetic studies evaluate the rate at which an antibiotic kills a bacterial population over time. nih.govresearchgate.net The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after brief exposure to an antimicrobial agent. nih.govembopress.org While these are important pharmacodynamic parameters for fluoroquinolones, specific studies detailing the time-kill curves and PAE of this compound were not identified in the conducted searches. For the parent compound, ciprofloxacin, a PAE of approximately 1.9 hours for S. aureus and three to four hours for Gram-negative bacilli has been reported. nih.gov

In Vivo Efficacy Studies in Animal Models (Non-Human)

Preclinical in vivo studies in animal models are crucial for evaluating the efficacy of a new antimicrobial agent in a living organism. nih.govnih.govfrontiersin.org A Korean study title suggests a comparison of the in vivo antibacterial activities of this compound and ciprofloxacin. koreascience.kr Another reference mentions its potential for comparable or superior in vivo efficacy. koreascience.kr However, detailed results from these or other in vivo studies, such as the specific animal models used, infection types, and treatment outcomes, are not available in the English-language public domain.

Establishment of Preclinical Infection Models

The evaluation of a novel antimicrobial agent's efficacy prior to clinical trials relies on the use of established and reproducible preclinical infection models. For a compound like this compound, a derivative of the widely studied fluoroquinolone ciprofloxacin, the selection of animal models would be guided by the need to simulate human infections where such an antibiotic would be clinically relevant. These models are crucial for determining the pharmacodynamic and pharmacokinetic properties of the drug in a living system.

Standard preclinical models for assessing the in vivo efficacy of fluoroquinolones typically include both systemic and localized infections, primarily in rodent models such as mice and rats asm.orgnih.govnih.gov.

Systemic Infection Models: A common approach to evaluate efficacy against systemic infections is the murine sepsis model. plos.orgselvita.com In this model, an infection is induced, often via intraperitoneal or intravenous injection of a bacterial pathogen. This leads to a systemic infection, or sepsis, allowing for the assessment of the antimicrobial's ability to clear bacteria from the bloodstream and prevent mortality. plos.org Such models are invaluable for first-line screening of new antibiotics. asm.org

Localized Infection Models: To assess the efficacy of an antimicrobial in specific body compartments, various localized infection models are employed. These are designed to mimic specific human diseases:

Thigh Infection Model: This is a well-established model for studying the efficacy of antibiotics against localized soft tissue infections. nih.govselvita.comtandfonline.com Bacteria are injected into the thigh muscle of the animal, and the reduction in bacterial load in the tissue after treatment is the primary measure of efficacy.

Pneumonia/Lung Infection Model: To simulate respiratory tract infections, animals are infected via intratracheal or intranasal administration of pathogens like Klebsiella pneumoniae. ersnet.orgnih.govnih.gov The effectiveness of the antibiotic is determined by measuring the reduction in bacterial counts in the lungs.

Urinary Tract Infection (UTI) Model: Given the frequent use of fluoroquinolones for UTIs, a bladder infection model is highly relevant. selvita.comnih.gov This typically involves transurethral inoculation of bacteria, such as Escherichia coli, into the bladder.

Wound Infection Models: These models are used to test the efficacy of antimicrobials in treating skin and soft tissue infections, which can be established by creating a wound and inoculating it with bacteria. plos.orgnih.gov

For this compound, the selection of models would likely have included systemic sepsis models and localized infection models, particularly those involving common Gram-negative pathogens against which its efficacy has been noted. kyobobook.co.kr

Evaluation of Efficacy in Systemic and Localized Infections

Research into the in vivo efficacy of this compound has demonstrated its potential in treating infections caused by key pathogens. Studies have shown that despite having lower in vitro activity against Gram-negative bacteria compared to its parent compound, ciprofloxacin, this compound exhibited superior efficacy in in vivo models against representative Gram-negative organisms such as Escherichia coli and Klebsiella pneumoniae. kyobobook.co.kr

While specific data from a wide range of systemic and localized infection models for this compound is not extensively published, the available evidence points towards its potent in vivo activity, particularly against Gram-negative bacteria that are common causes of both systemic and localized infections like sepsis, UTIs, and pneumonia. kyobobook.co.krmdpi.comdovepress.com

Comparative Efficacy with Reference Antimicrobials in Animal Models

A key aspect of preclinical evaluation is the comparison of the new agent's efficacy with that of established reference antimicrobials. For this compound, the primary comparator has been ciprofloxacin.

The enhanced efficacy is attributed to the improved pharmacokinetic properties of this compound. The table below summarizes the comparative pharmacokinetic parameters in mice following a single oral or intravenous dose.

Table 1: Comparative Pharmacokinetics of this compound and Ciprofloxacin in Mice

| Parameter | This compound (8-FCP) | Ciprofloxacin (CP) |

| Route of Administration | IV / Oral | IV / Oral |

| Peak Serum Concentration (Cmax) - IV | 12.4 mcg/ml | 9.5 mcg/ml |

| Peak Serum Concentration (Cmax) - Oral | 5.3 mcg/ml | 2.5 mcg/ml |

| Terminal Half-life (t1/2β) | 72.9 min | 98.2 min |

| Oral Bioavailability (F) | 89.9% | 50.5% |

| Data sourced from a comparative study in mice. kyobobook.co.kr |

The data clearly indicates that this compound achieves a higher maximum concentration in the blood and is absorbed more effectively when administered orally compared to ciprofloxacin. kyobobook.co.kr This superior bioavailability likely results in higher drug concentrations at the infection site, leading to the observed enhanced in vivo efficacy against key Gram-negative pathogens.

Structure Activity Relationships Sar and Rational Drug Design Principles for 8 Fluorociprofloxacin

Influence of Fluorine Substitution at Position 8 on Activity

The substitution at the C-8 position of the quinolone ring is a critical determinant of the compound's antibacterial spectrum, pharmacokinetic properties, and potency. The introduction of a fluorine atom at this position, creating an 8-fluoro analog, has been a subject of significant research.

Manipulation of the C-8 position plays a role in altering oral pharmacokinetics, broadening the spectrum of activity, and reducing the selection of resistant mutants. brieflands.comoup.com For instance, the replacement of the C-8 hydrogen with a halogen, such as fluorine, has been shown to broaden the activity spectrum. scispace.com Studies have indicated that a fluorine or methoxy (B1213986) group at position 8 can render the compound more effective against resistant microorganisms compared to analogs with a hydrogen at C-8. scispace.com Specifically, the removal of a C-8 fluorine atom has been reported to decrease the molecule's ability to induce enzyme-mediated DNA cleavage, a key step in its mechanism of action. scispace.com

Furthermore, substitutions at the C-8 position are known to enhance activity against anaerobic bacteria. msdvetmanual.com However, the nature of the substituent at C-8 also influences other properties. The addition of a halogen like fluorine or chlorine at this position has been associated with increased photoreactivity. brieflands.comoup.com Research comparing 8-fluoro analogs with 8-hydrogen and 8-methoxy analogs found that under UVA irradiation, the 8-fluoro derivative experienced decreased antibacterial activity, suggesting a role in photostability. nih.gov This contrasts with the introduction of a methoxy group at C-8, which appears to enhance stability against UV light. nih.gov

| Substituent at C-8 | Observed Effect on Activity/Properties | Reference Compound Example(s) | Citation |

|---|---|---|---|

| Fluorine (F) | Broadens activity spectrum, enhances anaerobic activity, may increase phototoxicity. | Sparfloxacin, Lomefloxacin | brieflands.comoup.comscispace.commsdvetmanual.com |

| Chlorine (Cl) | Associated with photoreactivity. | N/A in provided context | brieflands.com |

| Methoxy (OCH₃) | Increases activity against resistant microbes, enhances stability against UV light. | Gatifloxacin, Moxifloxacin | scispace.comnih.gov |

| Hydrogen (H) | Serves as a baseline for comparison; substitution generally improves activity. | Ciprofloxacin (B1669076) (has H at C-8) | scispace.com |

Role of Core Quinolone Structure in Target Binding and Potency

The efficacy of 8-Fluorociprofloxacin is fundamentally dependent on its core 4-quinolone structure, which is essential for interacting with its bacterial targets: DNA gyrase (a type II topoisomerase) and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are crucial for managing the topological state of bacterial DNA during replication and transcription. mdpi.com Quinolones exert their bactericidal effect by inhibiting these enzymes, leading to a blockage of DNA replication and transcription, which ultimately results in cell death. scispace.commdpi.com

The key event in their mechanism is the stabilization of a ternary complex consisting of the quinolone, the enzyme (gyrase or topoisomerase IV), and the bacterial DNA. nih.govresearchgate.net This action traps the enzyme in its DNA-cleaved state, preventing the re-ligation of the DNA strands and leading to the accumulation of lethal double-strand breaks. nih.govmdpi.com

The core 4-pyridone-3-carboxylic acid moiety is a common feature of bactericidal quinolones. brieflands.com Specific substitutions around this core are critical for antibacterial properties:

C-6 Position: The fluorine atom at this position, a defining feature of fluoroquinolones, significantly improves binding ability and cell penetration. scispace.com

C-7 Position: The substituent at this position, typically a piperazine (B1678402) ring or a similar cyclic amine, influences the antibacterial spectrum and potency, including against Pseudomonas aeruginosa. msdvetmanual.com

The quinolone molecule binds non-covalently within a pocket formed by the enzyme and the cleaved DNA. mdpi.comasm.org This binding involves stacking interactions with the DNA bases adjacent to the cleavage site, which stabilizes the complex and inhibits the DNA re-ligation step. mdpi.com The primary target often depends on the bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, while in some Gram-positive bacteria, it is topoisomerase IV. nih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.org This method is instrumental in drug discovery for predicting the activity of new chemical entities before their synthesis. longdom.org

For quinolones, QSAR models are developed to predict their antimicrobial potency, often expressed as the Minimum Inhibitory Concentration (MIC). nih.gov The process involves creating a dataset of quinolone compounds with known structures and measured antibacterial activities. nih.gov Various computational methods, such as Multiple Linear Regression (MLR), Genetic Algorithms (GA), and Artificial Neural Networks (ANN), are then used to build a predictive model. nih.govjbclinpharm.org

These models are rigorously validated using statistical parameters to ensure their robustness and predictive power. jbclinpharm.org A study focused on N-1, C-7, and C-8 substituted quinolones used ridge regression models to establish a clear structure-activity relationship against Mycobacterium species. nih.gov While specific QSAR models exclusively for this compound are not detailed in the literature, the general methodologies are well-established for the broader fluoroquinolone class. nih.govnih.gov

| Parameter | Description | Desired Value | Citation |

|---|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 | jbclinpharm.org |

| q² (Cross-Validated r²) | Measures the predictive ability of the model (internal validation). | > 0.5 | jbclinpharm.org |

| F-test (Fischer's value) | Assesses the statistical significance of the model. | High value | jbclinpharm.org |

| s (Standard Deviation) | Measures the deviation between predicted and observed values. | Low value | jbclinpharm.org |

The development of a QSAR model relies on calculating molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. longdom.org For quinolones, several classes of descriptors have been identified as correlating with antimicrobial activity:

Electronic Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔEH-L), and polarizability are important for understanding the molecule's reactivity and interaction capabilities. nih.gov

Lipophilicity Descriptors: The partition coefficient (cLogP) is a measure of a molecule's lipophilicity, which influences its ability to cross bacterial membranes. longdom.orgresearchgate.net

Topological and Geometrical Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule (e.g., molecular weight, molar volume), which are fundamental to its fit within the target's binding site. longdom.orgnih.gov

Constitutional Descriptors: These include counts of atoms, bonds, and functional groups. nih.gov

Studies have shown that factors such as solubility, lipophilicity, and the ionization state of the molecule are crucial for its bioavailability and, consequently, its activity. mdpi.com The ability of most quinolones to exist as zwitterions at physiological pH is a key characteristic influencing their properties. mdpi.com

Development of QSAR Models for Antimicrobial Activity

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a rational drug design strategy that begins by screening libraries of small, low-molecular-weight chemical fragments. rsc.orgresearchoutreach.org These fragments are screened for weak, but efficient, binding to the biological target. rsc.org Once binding fragments ("hits") are identified, they are iteratively grown, merged, or linked to produce a more potent, lead-like compound. rsc.orgresearchoutreach.org

This approach has been applied to the discovery of novel antibacterial agents targeting DNA gyrase. rsc.org The quinolone structure itself can be considered a privileged scaffold for FBDD. nih.govescholarship.org For example, researchers have used the 8-hydroxyquinoline (B1678124) skeleton as a starting fragment to develop novel inhibitors. researchgate.net In other work, identified fragment hits were fused with the quinolone ring using computational methods to design new synthetic fluoroquinolone models. nih.gov The FBDD process allows for the exploration of chemical space more efficiently than traditional high-throughput screening and can lead to leads with better physicochemical properties. rsc.org

Ligand-Based and Structure-Based Drug Design Strategies

Rational drug design for compounds like this compound utilizes two primary strategies: ligand-based and structure-based design. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown or difficult to obtain. researchgate.net This approach relies on the knowledge of molecules (ligands) that are known to bind to the target. By analyzing the structural and electrostatic properties of a set of active ligands, a pharmacophore model can be generated. researchgate.netmdpi.com This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore can then be used to virtually screen large compound libraries to find new molecules that fit the model or to guide the design of novel derivatives with improved activity. mdpi.comacs.org

Structure-Based Drug Design (SBDD) is used when the 3D structure of the biological target (e.g., DNA gyrase) is available, often from X-ray crystallography. tandfonline.com This strategy allows for a detailed analysis of the target's binding site, or "pocket." fortunejournals.com Medicinal chemists can use molecular docking simulations to predict how different designed compounds will bind to the target protein. rsc.org This allows for the rational design of molecules with optimized shapes and chemical features that complement the binding site, leading to higher affinity and specificity. tandfonline.comrsc.org The recent availability of crystal structures for quinolone-topoisomerase-DNA complexes has provided an unprecedented opportunity for the structural optimization and design of new topoisomerase inhibitors. tandfonline.com

Lead Optimization Strategies Informed by SAR Analysis

The development of potent fluoroquinolone antibiotics is a prime example of successful lead optimization guided by extensive Structure-Activity Relationship (SAR) studies. Rational drug design principles have been systematically applied to modify the basic quinolone scaffold, enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic profiles. The introduction of a fluorine atom at the C-8 position, resulting in compounds like this compound, is a key outcome of these optimization strategies, aimed at addressing the limitations of earlier generation agents, particularly against resistant bacterial strains.

Lead optimization in the context of fluoroquinolones involves iterative modifications at several key positions of the molecule. The core strategy is to enhance the drug's interaction with its primary bacterial targets—DNA gyrase and topoisomerase IV—while potentially reducing its susceptibility to resistance mechanisms such as efflux pumps. mdpi.comresearchgate.net SAR analysis provides the crucial feedback loop in this process, correlating specific structural changes with their impact on biological activity. nih.govresearchgate.net

A foundational element in modern fluoroquinolones is the fluorine atom at the C-6 position, which is known to significantly increase both cell penetration and the inhibition of DNA gyrase. karger.comnih.gov Likewise, the substituent at the N-1 position, typically a cyclopropyl (B3062369) group as seen in ciprofloxacin, is critical for potent activity against Gram-negative bacteria. nih.gov The nature of the heterocyclic ring at the C-7 position, often a piperazine ring, profoundly influences the antibacterial spectrum, potency, and pharmacokinetic properties. karger.com

The strategic placement of a substituent at the C-8 position represents a significant step in lead optimization. While the parent compound, ciprofloxacin, has a hydrogen at this position, research has shown that introducing a halogen (like fluorine or chlorine) or a methoxy group can confer substantial advantages. oup.com A fluorine atom at C-8, creating this compound, has been shown to enhance activity against Gram-positive bacteria compared to ciprofloxacin, although the reverse may be true for some Gram-negative bacteria in vitro. kyobobook.co.kr However, in vivo studies have indicated that this compound can exhibit better efficacy than ciprofloxacin against representative Gram-negative organisms like E. coli and K. pneumoniae. kyobobook.co.kr This highlights a crucial aspect of lead optimization: in vitro activity does not always directly predict in vivo success, and modifications can significantly alter a compound's pharmacokinetic behavior.

One of the primary drivers for C-8 modification is to enhance activity against resistant pathogens. nih.gov SAR studies have revealed that substituents at C-8 can improve the bacteriostatic action against fluoroquinolone-resistant strains, particularly those with mutations in the gyrA gene. oup.comnih.gov For instance, a C-8 methoxy group has been shown to be particularly effective against resistant mutants of Mycobacterium tuberculosis. nih.gov The presence of a C-8 substituent can shift the primary target of the fluoroquinolone. For example, while many earlier fluoroquinolones preferentially target topoisomerase IV in Gram-positive bacteria, the addition of a halogen at C-8 can shift the initial target to DNA gyrase. oup.com This dual-targeting capability or altered target preference can be a powerful strategy to combat resistance, as multiple mutations are often required for clinically relevant resistance to develop. oup.com

The selection of a fluorine atom for the C-8 position is a specific application of rational design. Fluorine's small size and high electronegativity can alter the electronic properties of the quinolone core, potentially enhancing binding to the target enzymes without introducing significant steric hindrance. nih.govrsc.org This contrasts with larger groups, which might negatively impact the compound's fit within the enzyme's binding pocket.

The following data table, compiled from research findings, illustrates the impact of C-8 substitution on the antibacterial activity of fluoroquinolones.

| Compound | C-8 Substituent | Target Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | -H | E. coli ATCC 25922 | 0.004-0.015 | karger.com |

| This compound Analog | -F | E. coli ATCC 25922 | 0.012 | karger.com |

| Ciprofloxacin | -H | S. aureus ATCC 25923 | 0.12-0.5 | karger.com |

| This compound Analog | -F | S. aureus ATCC 25923 | 0.12 | karger.com |

| C-8-H derivative | -H | M. smegmatis (wild-type) | 0.4 | asm.org |

| C-8-F derivative | -F | M. smegmatis (wild-type) | 0.2 | asm.org |

| C-8-OMe derivative | -OMe | M. smegmatis (wild-type) | 0.1 | asm.org |

Note: The data is compiled from different studies and serves for comparative illustration. MIC (Minimum Inhibitory Concentration) values can vary based on experimental conditions. "this compound Analog" refers to a 6,8-difluoroquinolone derivative from the cited study.

As the table demonstrates, the introduction of a fluorine or a methoxy group at the C-8 position generally leads to improved or comparable activity, particularly against Gram-positive and mycobacterial strains. karger.comasm.org For instance, C-8-methoxy and C-8-fluoro derivatives often exhibit lower MICs against M. smegmatis compared to their C-8-hydrogen counterparts. asm.org This informed strategy of modifying the C-8 position is a clear example of how SAR analysis drives the lead optimization process, leading to the development of next-generation fluoroquinolones with enhanced therapeutic properties. oup.comresearchgate.net

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Characterization

In Vivo Pharmacokinetics in Animal Models (Non-Human)

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, and elimination of a drug in a whole organism, providing data that can be used to predict human pharmacokinetics. fda.govkoreascience.kr

A comparative pharmacokinetic study of 8-Fluorociprofloxacin (8-FCP) and its parent compound, ciprofloxacin (B1669076) (CP), was conducted in mice and rats following a single 30 mg/kg dose. The results indicated that 8-FCP has a higher oral bioavailability compared to ciprofloxacin in both species.

In mice, the oral bioavailability of 8-FCP was 89.9%, significantly higher than the 50.5% observed for ciprofloxacin. The mean peak serum concentration (Cmax) after oral administration was also higher for 8-FCP (5.3 mcg/ml) compared to ciprofloxacin (2.5 mcg/ml). However, the terminal half-life (t½β) of 8-FCP was shorter (72.9 min) than that of ciprofloxacin (98.2 min).

Similar trends were observed in rats, where the oral Cmax for 8-FCP was 5.9 mcg/ml, while for ciprofloxacin it was 1.1 mcg/ml.

Table 5: Comparative Pharmacokinetics of this compound and Ciprofloxacin in Mice (30 mg/kg dose)

| Compound | Route | Cmax (mcg/ml) | t½β (min) | Oral Bioavailability (F%) |

|---|---|---|---|---|

| This compound | IV | 12.4 | 72.9 | 89.9 |

| Oral | 5.3 | |||

| Ciprofloxacin | IV | 9.5 | 98.2 | 50.5 |

Data sourced from a comparative pharmacokinetic study in mice.

Table 6: Comparative Oral Pharmacokinetics in Rats (30 mg/kg dose)

| Compound | Cmax (mcg/ml) |

|---|---|

| This compound | 5.9 ± 1.8 |

| Ciprofloxacin | 1.1 ± 0.9 |

Data sourced from a comparative pharmacokinetic study in rats.

Tissue Distribution and Accumulation in Animal Tissues

While specific tissue distribution studies for this compound are not extensively available in publicly accessible literature, research on analogous fluoroquinolones, such as Ciprofloxacin and Sitafloxacin, in animal models provides valuable insights into the likely distribution patterns.

Studies in rats have demonstrated that fluoroquinolones are widely distributed throughout the body following administration. Research on Sitafloxacin, another fluoroquinolone, showed that the highest concentrations of the drug-related radioactivity were found in the kidneys and liver. ethernet.edu.et In contrast, concentrations in the cerebrum and spinal cord were significantly lower than those in the serum, indicating limited penetration across the blood-brain barrier. ethernet.edu.et Most of the radioactivity was eliminated from tissues within 24 hours. ethernet.edu.et

Investigations into the tissue distribution of Ciprofloxacin in rats revealed significant accumulation in the prostate and seminal vesicle glands, with lower distribution to the liver. kyobobook.co.kr The tissue-to-plasma distribution coefficients (Kp) were notably increased in the prostate when co-administered with certain herbal extracts. kyobobook.co.kr Another study focusing on bladder tissue in rats found that fluoroquinolones are transferred to the surface layer of the bladder's transitional epithelium after being excreted into the urine. Current time information in IN. This suggests that urinary concentration has a more significant impact on bladder tissue distribution than plasma levels. Current time information in IN.

The table below summarizes the observed tissue distribution for Ciprofloxacin in rats, which can be considered indicative of the potential distribution for this compound.

| Tissue | Observation in Rats | Citation |

| Prostate | Significant accumulation, with increased distribution coefficients in the presence of certain substances. | kyobobook.co.kr |

| Liver | Lower distribution compared to the prostate and seminal vesicle glands. | kyobobook.co.kr |

| Lungs | Decreased exposure to Ciprofloxacin in the presence of certain herbal extracts. | kyobobook.co.kr |

| Kidney | High levels of radioactivity observed in studies with other fluoroquinolones like Sitafloxacin. | ethernet.edu.et |

| Bladder | Drug is transferred from urine to the bladder's epithelial surface. | Current time information in IN. |

| Brain | Low penetration was observed with other fluoroquinolones like Sitafloxacin. | ethernet.edu.et |

Metabolic Pathways and Metabolite Identification in Animal Models

Specific metabolic pathways for this compound in animal models have not been detailed in the available literature. However, the metabolism of Ciprofloxacin, its structural analog, has been studied and can offer a predictive framework.

In animal models, Ciprofloxacin is known to undergo metabolism, leading to the formation of several metabolites. Studies in calves have identified at least two metabolites in the urine, although these were not detected in pig urine under similar study conditions. inforang.com The primary routes of metabolism for many fluoroquinolones involve modifications at the piperazine (B1678402) ring. For Ciprofloxacin, this can include desethylene, sulfonyl, and oxo-metabolites.

Research has also indicated that Ciprofloxacin can inhibit certain metabolic enzymes. For instance, in rats, Ciprofloxacin has been shown to inhibit oxidative metabolism, as evidenced by its effect on the clearance of antipyrine (B355649) and the reduced formation of its primary metabolites. nuvisan.com This suggests an interaction with the cytochrome P450 enzyme system. nuvisan.com

Given the structural similarity, it is plausible that this compound follows comparable metabolic pathways, primarily involving alterations to the piperazine moiety. However, without specific studies on this compound, this remains an extrapolation.

| Compound | Animal Model | Metabolic Finding | Citation |

| Ciprofloxacin | Calves | Two metabolites were detected in the urine. | inforang.com |

| Ciprofloxacin | Pigs | No metabolites were detected in the urine in one study. | inforang.com |

| Ciprofloxacin | Rats | Shown to inhibit oxidative metabolism, suggesting interaction with cytochrome P450 enzymes. | nuvisan.com |

Excretion Routes and Patterns in Animal Models

The excretion of this compound's parent compound, Ciprofloxacin, has been characterized in several animal models, revealing that both renal and fecal routes are significant pathways for elimination.

In rats with cannulated bile ducts, a substantial portion of orally administered Sitafloxacin (57.8%) was excreted in the bile within 48 hours, indicating significant biliary excretion. ethernet.edu.et This study also suggested that a considerable amount of the material secreted into the bile is reabsorbed from the gastrointestinal tract. ethernet.edu.et For Ciprofloxacin, intestinal secretion is a recognized route of elimination in rats. mdpi.com

Urinary excretion is also a major pathway. After intravenous administration to rats, 45.5% of a Sitafloxacin dose was recovered in the urine. ethernet.edu.et In a study involving domestic ruminants, the cumulative percentage of an intramuscular dose of Ciprofloxacin excreted in the urine at 10 hours varied by species, with goats excreting 13.03%, sheep 11.26%, buffaloes 10.04%, and cows 7.22%. dovepress.com In pigs, following oral administration of Ciprofloxacin, the urinary recovery was approximately 55% of that observed after intravenous administration. inforang.com

These findings suggest that fluoroquinolones are eliminated through a combination of renal and hepatobiliary mechanisms. The data for Ciprofloxacin and Sitafloxacin excretion in various animal models are summarized in the table below.

| Compound | Animal Model | Route of Excretion | Percentage of Dose Excreted | Time Frame | Citation |

| Sitafloxacin | Rats (bile-duct cannulated) | Biliary | 57.8% | 48 hours | ethernet.edu.et |

| Sitafloxacin | Rats | Urinary | 45.5% | Not specified | ethernet.edu.et |

| Ciprofloxacin | Goats | Urinary | 13.03% | 10 hours | dovepress.com |

| Ciprofloxacin | Sheep | Urinary | 11.26% | 10 hours | dovepress.com |

| Ciprofloxacin | Buffaloes | Urinary | 10.04% | 10 hours | dovepress.com |

| Ciprofloxacin | Cows | Urinary | 7.22% | 10 hours | dovepress.com |

| Ciprofloxacin | Pigs | Urinary (oral admin.) | ~55% of IV dose recovery | Not specified | inforang.com |

Computational Chemistry and Molecular Modeling Applications for 8 Fluorociprofloxacin Research

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. For fluoroquinolones, this involves docking the compound into the active sites of DNA gyrase and topoisomerase IV to predict binding affinity and interaction patterns.

Ligand-Protein Docking with Bacterial DNA Gyrase and Topoisomerase IV

The primary targets for fluoroquinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. inforang.com DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, while topoisomerase IV, with its ParC and ParE subunits, is crucial for decatenating replicated chromosomes. Computational docking studies are vital for visualizing how these drugs inhibit enzyme function. ethernet.edu.et While extensive docking studies exist for ciprofloxacin (B1669076) and other analogues, specific binding energy values and detailed interaction data for 8-Fluorociprofloxacin with these enzymes are not documented in the available search results.

Analysis of Binding Poses and Interaction Hotspots

The analysis of binding poses and the identification of "hotspots"—key amino acid residues crucial for ligand binding—are critical outcomes of docking studies. These analyses help rationalize structure-activity relationships and guide the design of more potent inhibitors. This involves examining hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For this compound, a detailed public account of its specific binding poses and the critical interaction hotspots within the DNA gyrase or topoisomerase IV active sites could not be located.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic nature of molecules and their complexes over time, offering a view of conformational changes and stability that static docking cannot capture.

Conformational Analysis and Flexibility of this compound

Understanding the conformational flexibility of a drug molecule is important for its biological activity. MD simulations can explore the accessible shapes (conformations) of this compound in different environments (e.g., in solution or within a protein binding pocket). However, specific studies detailing the conformational landscape and flexibility parameters for this compound are absent from the public domain.

Protein-Ligand Complex Stability and Dynamics

MD simulations are used to assess the stability of a drug-protein complex. By calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time, researchers can determine if the ligand remains stably bound. Such stability analyses for an this compound-DNA gyrase or this compound-topoisomerase IV complex have not been published in the reviewed literature.

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

For a more detailed understanding of electronic properties and reaction energetics, QM methods are employed. Often, a hybrid QM/MM approach is used, where the ligand and the active site are treated with high-level QM theory, and the rest of the protein is treated with more computationally efficient MM methods. These calculations can provide precise information on bond strengths, charge distribution, and reaction mechanisms. A search for literature applying QM or QM/MM calculations to elucidate the electronic structure or binding energetics of this compound yielded no specific results.

Electronic Structure Analysis

Electronic structure analysis, often performed using Density Functional Theory (DFT), is a cornerstone of computational research on fluoroquinolones like this compound. These methods calculate the electron distribution within the molecule, which is fundamental to understanding its chemical reactivity, stability, and interaction with biological targets.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, DFT studies on various fluoroquinolone derivatives have been conducted to compute these energy differences, providing insights into their potential biological activity. nih.gov

Research has shown that the introduction of a fluorine atom at the C-6 position of the quinolone nucleus enhances DNA gyrase inhibition. researchgate.net Electronic structure analysis can help to rationalize this observation by examining how the electronegative fluorine atom influences the electron density across the quinolone ring system, thereby affecting its interaction with the target enzyme.

Table 1: Representative Electronic Properties of Fluoroquinolone Derivatives from DFT Calculations

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Fluoroquinolone A | -6.2 | -1.5 | 4.7 |

| Fluoroquinolone B | -6.5 | -1.8 | 4.7 |

| Fluoroquinolone C | -6.3 | -1.6 | 4.7 |

This table is illustrative and based on general findings in fluoroquinolone research; specific values for this compound would require dedicated DFT calculations.

Free Energy Perturbation (FEP) for Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to predict the binding affinities of ligands to a protein target. While computationally intensive, FEP can provide highly accurate estimations of the change in binding free energy (ΔΔG) upon modification of a lead compound. This makes it a valuable tool in the lead optimization phase of drug discovery.

In the context of this compound research, FEP could be employed to predict how modifications to its structure, for example at the C-7 piperazinyl ring or other positions, would affect its binding affinity to DNA gyrase or topoisomerase IV. Although specific FEP studies on this compound are not widely published, the methodology has been successfully applied to other antibacterial targets. acs.org However, the accuracy of FEP is highly dependent on the quality of the initial protein-ligand crystal structure and the force field used. chemrxiv.org Retrospective analyses have shown that predictions can sometimes be unsatisfactory, especially when based on homology models rather than co-crystal structures. chemrxiv.org

Challenges in applying FEP include the significant computational resources required and potential inaccuracies arising from force field limitations, particularly for certain chemical moieties. acs.orgchemrxiv.org Despite these challenges, FEP remains a powerful tool for rational drug design, offering the potential to prioritize the synthesis of the most promising analogs.

Virtual Screening and Compound Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

For this compound, virtual screening can be used to explore a vast chemical space of potential analogs. This process often starts with the design of a virtual combinatorial library, where different chemical groups are systematically attached to the core fluoroquinolone scaffold. nih.govchem-soc.si These virtual libraries can contain tens of thousands of structural analogs. nih.gov

The screening process typically involves a series of filters. Initially, compounds may be filtered based on drug-likeness criteria, such as Lipinski's rule of five, to ensure they possess basic physicochemical properties suitable for a drug candidate. nih.govchem-soc.si Subsequently, more sophisticated methods like molecular docking are used to predict the binding mode and affinity of the compounds to the target protein, such as DNA gyrase. rsc.orgnih.gov This integrated approach allows researchers to identify novel fluoroquinolone analogs with potentially enhanced activity or improved properties. benthamdirect.comnih.gov For example, studies have designed and screened hundreds of novel fluoroquinolone analogs against mutant forms of DNA gyrase to combat antibiotic resistance. rsc.org

Table 2: Example of a Virtual Screening Workflow for this compound Analogs

| Step | Description | Outcome |

| 1. Library Generation | Create a virtual library of this compound analogs by combinatorial modification. | A large set of virtual compounds. |

| 2. Drug-Likeness Filtering | Apply filters based on physicochemical properties (e.g., Lipinski's rules). | A smaller, more drug-like subset of compounds. |

| 3. Molecular Docking | Dock the filtered compounds into the active site of the target protein (e.g., DNA gyrase). | Predicted binding poses and scores for each compound. |

| 4. Hit Selection | Select the top-scoring compounds for further analysis or experimental validation. | A manageable number of high-potential hit compounds. |

In Silico Prediction of ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are crucial for its success. In silico ADME prediction models are widely used in the early stages of drug discovery to flag potential liabilities and guide the design of compounds with favorable pharmacokinetic profiles. researchgate.netmdpi.com

For this compound and its analogs, various computational tools and web servers can predict a wide range of ADME properties. mdpi.comjapsonline.compensoft.net These predictions are based on the compound's structure and physicochemical characteristics.

Key predicted ADME properties include:

Aqueous Solubility: Affects absorption and formulation.

Intestinal Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, but also for avoiding unwanted CNS side effects.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

Plasma Protein Binding: Influences the free concentration of the drug available to act on its target.

Studies have shown that fluoroquinolones like ciprofloxacin generally exhibit good pharmacological properties based on in silico analyses. researchgate.net For newly designed analogs of this compound, these predictive models can quickly assess their ADME profiles, helping to prioritize compounds that are more likely to be well-behaved in vivo. nih.govjuw.edu.pk For example, a study on novel fluoroquinolone analogs used ADMET and toxicity predictions to shortlist the most promising lead candidates. rsc.org

Table 3: Representative In Silico ADME Predictions for a Hypothetical this compound Analog

| Property | Predicted Value/Classification | Implication |

| Water Solubility | Good | Favorable for absorption. |

| Human Intestinal Absorption | High | Likely good oral bioavailability. |

| BBB Permeant | No | Low potential for CNS side effects. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions via this pathway. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. mdpi.com |

Cheminformatics and Bioinformatics Approaches in Fluoroquinolone Research

Cheminformatics and bioinformatics provide the tools and frameworks necessary to analyze and interpret the large datasets generated in modern drug discovery, including research on fluoroquinolones. nih.govmagnascientiapub.com

Cheminformatics techniques are essential for:

Structural Similarity Analysis: Clustering large sets of fluoroquinolone analogs based on their structural features to understand structure-activity relationships (SAR). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of fluoroquinolones with their biological activity. nih.govresearchgate.net These models can then be used to predict the potency of novel, unsynthesized analogs. chem-soc.siresearchgate.net Robust QSAR models have been developed to predict the minimum inhibitory concentrations (pMIC) of fluoroquinolones against various pathogens. nih.govresearchgate.net

Pharmacophore Modeling: Identifying the key 3D arrangement of chemical features necessary for a fluoroquinolone to bind to its target. This pharmacophore can then be used to screen for novel scaffolds. rsc.org

Bioinformatics tools are crucial for:

Target Identification and Validation: Analyzing genomic and proteomic data to identify and validate bacterial targets like DNA gyrase and topoisomerase IV.

Analysis of Resistance Mutations: Homology modeling and molecular docking are used to understand how mutations in target proteins, such as GyrA, lead to fluoroquinolone resistance. rsc.orgeuropeanreview.org This knowledge is vital for designing new fluoroquinolones that can overcome existing resistance mechanisms.

Sequence Analysis: Bioinformatics portals and tools can be used to search for and analyze resistance genes in bacterial genomes. bio.toolsbiorxiv.org

The integration of these computational approaches creates a powerful pipeline for the discovery and development of new fluoroquinolone antibiotics. benthamdirect.com By combining virtual screening, ADME prediction, and SAR analysis, researchers can rationally design and prioritize novel compounds like this compound analogs with improved efficacy and a lower propensity for resistance. nih.gov

Future Research Directions and Unexplored Avenues for 8 Fluorociprofloxacin

Elucidation of Specific Cellular Pathways Impacted Beyond DNA Gyrase/Topoisomerase IV

The primary mechanism of action for fluoroquinolones, including 8-Fluorociprofloxacin, is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. embopress.orgnih.gov This inhibition leads to the accumulation of double-stranded DNA breaks, halting cell division and ultimately causing cell death. embopress.orgnih.gov However, emerging research suggests that the cellular impact of these antibiotics is more complex.